N-Methyl-3-pyrimidin-2-ylbenzylamine

説明

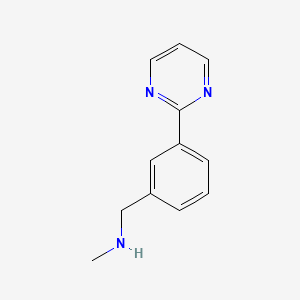

N-Methyl-3-pyrimidin-2-ylbenzylamine is an organic compound that belongs to the class of heterocyclic amines It features a pyrimidine ring attached to a benzylamine moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom of the amine group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-3-pyrimidin-2-ylbenzylamine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.

Benzylation: The pyrimidine ring is then subjected to a benzylation reaction using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Methylation: Finally, the benzylamine derivative is methylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be functionalized with various substituents using reagents like halides or sulfonates.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Benzyl chloride, sodium hydride, potassium carbonate.

Major Products:

Oxidation: N-Oxide derivatives.

Reduction: Amine derivatives.

Substitution: Functionalized pyrimidine derivatives.

科学的研究の応用

Medicinal Chemistry Applications

1.1 Antimycobacterial Activity

Recent studies have highlighted the potential of N-Methyl-3-pyrimidin-2-ylbenzylamine derivatives in combating Mycobacterium tuberculosis. A series of novel compounds, including those with similar structural motifs, have demonstrated significant inhibitory effects on the growth of M. tuberculosis. Specifically, derivatives of pyrazolo[1,5-a]pyrimidines, which include pyridine and pyrimidine substitutions, have been synthesized and evaluated for their antimycobacterial properties. These compounds have shown promising results in vitro and in vivo, indicating their potential as new therapeutic agents against tuberculosis .

1.2 Cancer Research

The compound's structural characteristics make it a candidate for developing inhibitors targeting specific kinases involved in cancer progression. For example, studies on related compounds have indicated that modifications to the pyrimidine structure can enhance selectivity and potency against tyrosine kinases, which are crucial in various cancers . The exploration of structure-activity relationships (SAR) has revealed that specific substitutions can lead to improved efficacy and reduced side effects.

Neuropharmacological Applications

2.1 Neurotransmitter Transporter Inhibition

This compound has been investigated for its ability to bind to neurotransmitter transporters, particularly those involved in serotonin and norepinephrine reuptake. Research indicates that derivatives of this compound can serve as selective ligands for norepinephrine transporters (NET), which are implicated in mood disorders such as depression . The development of radiolabeled versions of these compounds allows for imaging studies that can elucidate their binding profiles and therapeutic potential.

Structure-Activity Relationship Studies

A comprehensive analysis of structure-activity relationships has been conducted to optimize the pharmacological properties of this compound derivatives. Key findings include:

These insights are crucial for guiding future synthetic efforts aimed at developing more effective therapeutic agents.

Case Studies

Several case studies have documented the clinical relevance of compounds related to this compound:

4.1 Case Study: Tuberculosis Treatment

A recent clinical study evaluated a series of pyrazolo[1,5-a]pyrimidine derivatives in animal models infected with M. tuberculosis. Results showed significant reduction in bacterial load and improved survival rates, supporting further clinical development .

4.2 Case Study: Neuropharmacological Imaging

In a study focused on depression, radiolabeled this compound derivatives were used in SPECT imaging to visualize NET distribution in the brain. This approach provided valuable insights into the role of norepinephrine in mood regulation and the potential for targeted therapies .

作用機序

The mechanism of action of N-Methyl-3-pyrimidin-2-ylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

類似化合物との比較

- N-Methyl-2-pyrimidin-2-ylbenzylamine

- N-Methyl-4-pyrimidin-2-ylbenzylamine

- N-Methyl-3-pyridin-2-ylbenzylamine

Comparison: N-Methyl-3-pyrimidin-2-ylbenzylamine is unique due to the position of the pyrimidine ring and the methyl group on the nitrogen atom. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For instance, the position of the pyrimidine ring can affect the compound’s ability to interact with specific molecular targets, leading to differences in its pharmacological properties.

生物活性

N-Methyl-3-pyrimidin-2-ylbenzylamine (C12H13N3) is a compound with significant biological activity, particularly in the realms of anti-inflammatory and antimicrobial properties. This article reviews the current understanding of its biological activity, supported by relevant case studies, experimental findings, and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a methyl group and a benzylamine moiety. Its molecular structure is crucial for its interaction with biological targets, influencing its pharmacological properties.

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound using mouse RAW264.7 macrophages. The compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a marker of inflammation.

Experimental Results:

- Concentration Tested: 6.0 μM

- NO Production Inhibition:

- Control (PDTC): 68.32 ± 2.69%

- This compound: 55.39 ± 0.91%

The results indicate that this compound exhibits a significant inhibitory effect on NO secretion, suggesting potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

The compound's antimicrobial properties were assessed against various pathogens. While specific data on this compound is limited, related compounds in its class have shown promising results.

Comparative Antimicrobial Activity:

| Compound | Activity Against | Reference |

|---|---|---|

| Triazolopyrimidine Complex | MRSA, Leishmania spp., Trypanosoma cruzi | |

| Pyrazolo[1,5-a]pyrimidines | Mycobacterium tuberculosis |

These findings suggest that structural analogs of this compound may possess similar antimicrobial properties.

Structure–Activity Relationships (SAR)

SAR studies are essential for understanding how modifications to the chemical structure affect biological activity. For this compound, key factors influencing its activity include:

- Substituent Positioning: The position of methyl and pyrimidine groups affects binding affinity to target enzymes.

- Hydrophobic Interactions: The benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies

Several studies have explored the broader category of pyrimidine derivatives, revealing insights into their therapeutic potential.

Case Study Overview:

- Study on Mycobacterial Inhibition: A series of pyrimidine derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis growth.

- Anti-inflammatory Effects in Animal Models: Compounds similar to this compound were tested in vivo for their ability to reduce inflammation in models of arthritis.

特性

IUPAC Name |

N-methyl-1-(3-pyrimidin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-9-10-4-2-5-11(8-10)12-14-6-3-7-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOVMAYXXRVWIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640281 | |

| Record name | N-Methyl-1-[3-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-49-6 | |

| Record name | N-Methyl-3-(2-pyrimidinyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886851-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-[3-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。